molecular formula C5H5N3O2 B2480945 6-Hydroxypyridazine-3-carboxamide CAS No. 60184-73-8

6-Hydroxypyridazine-3-carboxamide

Cat. No.: B2480945
CAS No.: 60184-73-8
M. Wt: 139.114
InChI Key: XBQRGTPJNIKNIB-UHFFFAOYSA-N
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Description

6-Hydroxypyridazine-3-carboxamide is a useful research compound. Its molecular formula is C5H5N3O2 and its molecular weight is 139.114. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antitumor Activities

6-Hydroxypyridazine-3-carboxamide derivatives exhibit significant potential in anticancer and antitumor applications. A study by Liu et al. (2020) reported the synthesis of novel compounds containing 6-oxo-1,6-dihydropyridazine-3-carboxamide moieties, which showed moderate to good antitumor activities against various cancer cell lines. The compounds demonstrated inhibitory activities against c-Met kinase, a crucial target in cancer therapy (Liu et al., 2020).

Synthesis Techniques and Chemical Properties

The synthesis and chemical properties of this compound derivatives are an active area of research. Youssef et al. (2012) explored the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines from this compound using microwave-assisted reaction conditions. This method offered higher yields in shorter times compared to conventional methods (Youssef et al., 2012).

Inhibitory Effects in Biological Processes

Some derivatives of this compound have been studied for their inhibitory effects on specific biological processes. For instance, Konno et al. (1992) synthesized 6-alkylaminopyridazine-3-carboxylic acid derivatives and tested them as dopamine beta-hydroxylase inhibitors. Among these compounds, 6-benzylaminopyridazine-3-carboxylic acid showed potent inhibitory activity (Konno et al., 1992).

Role in Anticoccidial Agents Synthesis

In the development of anticoccidial agents, this compound derivatives have shown promise. Morisawa et al. (1977) synthesized various nitropyridinecarboxamides and found that specific derivatives were active against Eimeria tenella, a causative agent of coccidiosis (Morisawa et al., 1977).

Applications in HIV-1 Integrase Inhibition

Some this compound derivatives have been repositioned for potential use in HIV treatment. Zeng et al. (2012) designed analogues of L-870,810, a potent HIV-1 integrase (IN) inhibitor, based on the 1,6-naphthyridine-7-carboxamide scaffold. These compounds were not only potent IN inhibitors but also showed significant cytotoxicity in cancer cell lines (Zeng et al., 2012).

Mechanism of Action

Properties

IUPAC Name

6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H,(H2,6,10)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQRGTPJNIKNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60184-73-8
Record name 6-oxo-1,6-dihydropyridazine-3-carboxamide
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